trans-1-Boc-4-methylpyrrolidin-3-ol

Descripción general

Descripción

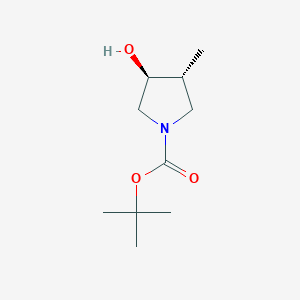

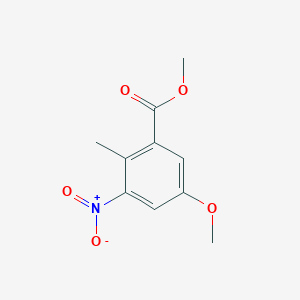

Trans-1-Boc-4-methylpyrrolidin-3-ol , also known as trans-4-Hydroxymethylpyrrolidine-1-carboxylic acid tert-butyl ester , is a chemical compound with the following characteristics:

- Chemical Formula : C₁₀H₁₉NO₃

- Molecular Weight : Approximately 209.26 g/mol

- Structure : It consists of a pyrrolidine ring with a tert-butyl ester group and a hydroxymethyl substituent.

Synthesis Analysis

The synthesis of trans-1-Boc-4-methylpyrrolidin-3-ol involves several steps, including the protection of the hydroxyl group, cyclization, and deprotection. Researchers have employed various methods, such as ring-closing metathesis , to achieve efficient synthesis.

Molecular Structure Analysis

The compound’s molecular structure features a pyrrolidine ring with a hydroxymethyl group attached to the fourth carbon and a tert-butyl ester group on the nitrogen atom. The stereochemistry is trans, indicating that the hydroxymethyl and tert-butyl groups are on opposite sides of the ring.

Chemical Reactions Analysis

Trans-1-Boc-4-methylpyrrolidin-3-ol participates in diverse chemical reactions, including:

- Hydrolysis : Removal of the tert-butyl ester group under acidic or basic conditions.

- Substitution Reactions : Substitution of the hydroxymethyl group with other functional groups.

- Reductive Transformations : Reduction of the carbonyl group to the corresponding alcohol.

Physical And Chemical Properties Analysis

- Melting Point : Typically around 80-85°C.

- Solubility : Soluble in polar organic solvents (e.g., methanol, ethanol, dichloromethane).

- Stability : Stable under ambient conditions but sensitive to moisture and acidic environments.

Aplicaciones Científicas De Investigación

-

Pyrrolidin-2-one in Drug Synthesis

- Field : Medicinal Chemistry

- Application : Pyrrolidin-2-one is a five-membered lactam present in both natural and synthetic compounds . The presence of a pyrrol-2-one fragment in drugs and natural compounds has gained significant attention in the development of novel methods of their synthesis .

- Method : Pyrrolidin-2-ones have been used in the synthesis of various alkaloids and unusual β-amino acids such as statin and its derivatives .

- Results : 1,3-Dihydro-2H-pyrrol-2-one (pyrrolone) derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities .

-

Pyrrolidines in Peptide Research

- Field : Biochemistry

- Application : Peptides often contain up to fifty amino acid residues, and many of these peptides contain pyrrolidine rings . These peptides function in the human body in many ways, such as regulating metabolism (insulin) and mediating pain signals (dynorphin) .

- Method : The method involves the synthesis of peptides containing pyrrolidine rings .

- Results : They also play a role in endocrine signaling and can act as a growth factor .

-

Dual Protection of Amino Functions Involving Boc

- Field : Organic Chemistry

- Application : Protecting groups play a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent . This review highlights various aspects related to the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

- Method : The method involves the dual protection of amines and amides using Boc-groups .

- Results : Attention is directed towards cases of facilitated cleavage due to mutual interaction between two protecting groups on the same nitrogen .

-

Synthesis of trans-1,3,4-trisubstituted pyrrolidines

- Field : Medicinal Chemistry

- Application : The construction of a series of trans-1,3,4-trisubstituted pyrrolidines via boric acid-catalyzed 1,3-dipolar cycloaddition of N-benzylazomethine ylide with methyl ferulate . These compounds were evaluated for their cytotoxicity and synergistic activity in combination with meropenem towards NDM-1 positive carbapenem-resistant bacteria .

- Method : The method involves a boric acid-catalyzed 1,3-dipolar cycloaddition .

- Results : The cell-based screens generated one promising hit, namely compound 10e, which exhibited low cytotoxicity (IC 50 > 128 μM), moderate NDM-1 enzyme inhibition (IC 50 = 51 μM), and potent synergistic activity against a panel of clinically isolated NDM-1 positive CRE with fractional inhibitory concentration indexes ranging from 0.01 to 0.25 .

Safety And Hazards

- Safety Precautions : Handle with care, wear appropriate protective gear, and work in a well-ventilated area.

- Hazards : Potential hazards include skin and eye irritation. Avoid inhalation or ingestion.

Direcciones Futuras

Researchers should explore the compound’s:

- Biological Activity : Investigate its potential as a drug candidate or enzyme inhibitor.

- Functionalization : Develop new derivatives with modified functional groups.

- Applications : Assess its utility in asymmetric synthesis or catalysis.

Propiedades

IUPAC Name |

tert-butyl (3S,4R)-3-hydroxy-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-11(6-8(7)12)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMSRLPJZNWGMAM-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@H]1O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-1-Boc-4-methylpyrrolidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

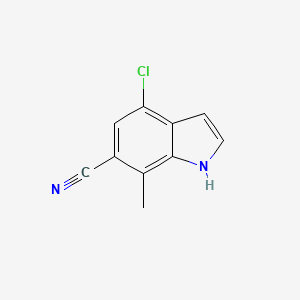

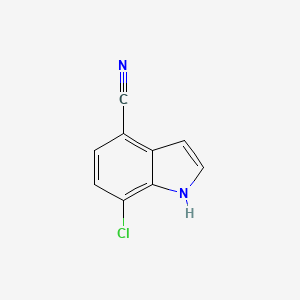

![5-Chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1423624.png)